molecular formula CH6ClN3O B12935157 Semicarbazide hydrochloride-13C,15N3

Semicarbazide hydrochloride-13C,15N3

Cat. No.: B12935157
M. Wt: 115.50 g/mol
InChI Key: XHQYBDSXTDXSHY-UJNKEPEOSA-N
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Description

Significance of Isotopic Enrichment in Elucidating Chemical and Biochemical Processes

Isotopic enrichment is the process of increasing the concentration of a specific isotope in a sample above its natural abundance. isotope.comquora.com For instance, a compound can be synthesized using starting materials highly enriched in ¹³C or ¹⁵N, resulting in a final product where the vast majority of molecules contain these heavy isotopes. isotope.com This enrichment significantly enhances the sensitivity and accuracy of detection by analytical instruments like mass spectrometers. musechem.com

The primary significance of isotopic enrichment lies in its application as a tracer methodology. pressbooks.pubacs.org By introducing an isotopically enriched compound into a biological system (such as a cell culture or a whole organism) or a chemical reaction, researchers can trace the fate of the labeled atoms. nih.govspringernature.com This technique, often referred to as stable isotope tracing, provides unparalleled insights into the metabolic wiring of cells and the mechanisms of chemical reactions. springernature.comacs.org

Key applications stemming from isotopic enrichment include:

Metabolic Flux Analysis (MFA): By supplying cells with substrates labeled with ¹³C and ¹⁵N, scientists can track the incorporation of these isotopes into various metabolites. alfa-chemistry.com This allows for the quantification of reaction rates within metabolic networks, revealing how cells process nutrients and energy under different conditions. alfa-chemistry.comnih.gov

Structural Biology: Compounds labeled with both ¹³C and ¹⁵N are crucial for determining the three-dimensional structures of biomolecules like proteins and nucleic acids using NMR spectroscopy. alfa-chemistry.com

Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in quantitative mass spectrometry. acs.orgrsc.org Because a labeled standard is chemically identical to the analyte of interest but mass-distinguishable, it can be added to a complex sample at a known concentration to correct for sample loss during preparation and for variations in instrument response, leading to highly accurate quantification. rsc.orgnih.gov

The Role of Semicarbazide (B1199961) Hydrochloride-13C,15N3 as a Model and Tracer Compound in Advanced Investigations

Semicarbazide (SEM) is a chemical compound that can arise as a metabolite of the veterinary drug nitrofurazone (B1679002) or from the thermal decomposition of the blowing agent azodicarbonamide, which is used in some food container gaskets. rsc.orgmdpi.comnih.gov Due to its potential presence in the food chain, highly sensitive and accurate methods are required for its detection. mdpi.comnih.gov

Semicarbazide hydrochloride-13C,15N3 is a synthetically produced version of semicarbazide hydrochloride in which the carbon atom and all three nitrogen atoms are replaced with their heavy stable isotopes. A common synthesis method involves reacting ¹⁵N₂-labeled hydrazine (B178648) hydrate (B1144303) with ¹³C,¹⁵N₂-labeled urea (B33335). xml-journal.netgoogle.com This process results in a high-purity, high-abundance labeled compound. xml-journal.net

The primary and most critical role of this compound is as an internal standard for the quantitative analysis of unlabeled semicarbazide in complex matrices, such as food products. rsc.orgnih.gov In analytical methods, a known amount of the labeled compound is added to a sample before processing. nih.gov The sample is then extracted, purified, and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgmdpi.com The mass spectrometer can differentiate between the native (unlabeled) semicarbazide and the heavy, isotopically labeled internal standard. By comparing the instrument's response for the two versions, analysts can precisely calculate the concentration of semicarbazide in the original sample, compensating for any analytical variability. nih.gov

The use of a triply-labeled standard like this compound provides a significant mass shift from the unlabeled compound, which helps to prevent spectral overlap and improve analytical accuracy. Its synthesis and application represent a key tool in food safety testing and regulatory compliance, ensuring the reliability of measurements for this important chemical marker. google.com

Interactive Data Tables

Properties of Featured Stable Isotopes

IsotopeNatural Abundance (%)Key Research Application
Carbon-13 (¹³C)~1.1% thisisant.comTracer in metabolic studies, NMR spectroscopy thisisant.com
Nitrogen-15 (B135050) (¹⁵N)~0.37% thisisant.comTracer in nitrogen cycling and metabolic pathway studies thisisant.comalfa-chemistry.com

Synthesis of this compound

Reactant 1Reactant 2Key ConditionProductReported Yield
¹⁵N₂-Hydrazine hydrate xml-journal.net¹³C,¹⁵N₂-Urea xml-journal.netReaction temperature: 135°C xml-journal.net¹³C,¹⁵N₃-Semicarbazide hydrochloride>90% xml-journal.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH6ClN3O

Molecular Weight

115.50 g/mol

IUPAC Name

(15N)azanyl(13C)urea;hydrochloride

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,2+1,3+1,4+1;

InChI Key

XHQYBDSXTDXSHY-UJNKEPEOSA-N

Isomeric SMILES

[13C](=O)([15NH2])[15NH][15NH2].Cl

Canonical SMILES

C(=O)(N)NN.Cl

Origin of Product

United States

Synthetic Methodologies for Semicarbazide Hydrochloride 13c,15n3

Chemical Synthesis Pathways for Positional and Uniform Isotopic Labeling

The creation of Semicarbazide (B1199961) hydrochloride-13C,15N3 involves strategic chemical reactions that ensure the carbon-13 and nitrogen-15 (B135050) isotopes are placed at the desired positions within the semicarbazide molecule. This positional labeling is fundamental to its function as an internal standard.

The primary strategy for synthesizing Semicarbazide hydrochloride-13C,15N3 relies on the use of isotopically enriched precursors. A common and direct one-step synthesis involves the reflux reaction between urea (B33335) doubly labeled with carbon-13 and two nitrogen-15 atoms (¹³C,¹⁵N₂-Urea) and hydrazine (B178648) hydrate (B1144303) labeled with two nitrogen-15 atoms (¹⁵N₂-Hydrazine hydrate). xml-journal.net This method ensures that the final semicarbazide molecule contains one ¹³C atom and three ¹⁵N atoms at specific locations.

Another documented pathway involves a multi-step process. First, ¹⁵N₂-labeled hydrazine hydrate (¹⁵N₂-N₂H₄·H₂O) is prepared from ¹⁵N-labeled urea. google.com This labeled hydrazine is then reacted with urea that is also isotopically enriched with both ¹³C and ¹⁵N (¹³C,¹⁵N₂-Urea). google.com Following the reaction, the mixture is concentrated, the pH is adjusted with concentrated hydrochloric acid to form the hydrochloride salt, and the final product is purified through recrystallization. google.com These precursor-based methods are effective in producing the target compound with high isotopic incorporation. xml-journal.netgoogle.com

Optimizing reaction conditions is crucial for maximizing the yield and ensuring high isotopic purity of the final product, which is essential for its use as an analytical standard. xml-journal.net Studies have employed single-factor and orthogonal designs to systematically investigate the effects of various parameters on the synthesis. xml-journal.net

One study identified the optimal conditions for the reaction between ¹⁵N₂-N₂H₄ and ¹³C,¹⁵N₂-urea as a molar ratio of 1.4:1, a reaction temperature of 135°C, and a reaction time of 4.5 hours. xml-journal.net These conditions resulted in a product yield exceeding 90%, with a chemical purity of ≥98%. xml-journal.net The isotopic abundance under these conditions was ≥97% for ¹³C and ≥99% for ¹⁵N. xml-journal.net

Varying the reaction parameters has a significant impact on the outcome. The following table summarizes findings from different experimental setups, showcasing the relationship between reaction conditions and the resulting yield and purity. google.com

Table 1: Impact of Reaction Conditions on Synthesis of Semicarbazide hydrochloride-¹³C,¹⁵N₃

Molar Ratio (¹⁵N₂-N₂H₄·H₂O to ¹³C,¹⁵N₂-Urea) Temperature (°C) Time (h) Yield (%) Purity (%) Isotopic Abundance (¹³C/¹⁵N) Reference
1:1.2 90 7 - - - google.com
1:1.6 160 2 - - - google.com
1:1 130 3 86 98.6 98.1% / 98.5% google.com

Verification of Isotopic Enrichment and Regiospecificity

After synthesis, it is imperative to verify the isotopic enrichment and confirm that the labels are in the correct positions (regiospecificity). This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgwikipedia.org

Mass spectrometry (MS) is the primary technique used to determine the isotopic abundance in the labeled molecule. wikipedia.org High-resolution mass spectrometry can differentiate between molecules based on their mass-to-charge ratio, allowing for the precise quantification of isotopic enrichment. rsc.org Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for this purpose. xml-journal.netnih.gov

The general procedure involves analyzing both the labeled compound and its natural abundance analogue. nih.gov By comparing the measured isotopic distribution of the synthesized this compound with the theoretically calculated distributions for different enrichment levels, the precise isotopic abundance can be determined. nih.gov It is also crucial to correct for the natural abundance of stable isotopes to ensure the accuracy of the measurement. nih.gov For this compound, mass spectrometry has confirmed isotopic abundances of ¹³C at or above 97% and ¹⁵N at or above 99%. xml-journal.net

For this compound, ¹³C-NMR spectroscopy provides direct information about the carbon skeleton. youtube.com A signal at a chemical shift corresponding to a carbonyl carbon confirms the successful incorporation of the ¹³C isotope at this position. mnstate.educompoundchem.com Similarly, ¹⁵N-NMR can be used to confirm the positions of the nitrogen isotopes. The different chemical environments of the three nitrogen atoms in the semicarbazide structure would result in distinct signals, allowing for the verification of regiospecific labeling. nih.gov This confirmation of structural integrity and label positioning is essential for the compound's validity as an analytical standard. rsc.org

Advanced Spectroscopic Characterization of Semicarbazide Hydrochloride 13c,15n3 and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of isotopically labeled molecules like Semicarbazide (B1199961) hydrochloride-13C,15N3. The presence of ¹³C and ¹⁵N isotopes allows for direct observation of these nuclei, providing detailed information about their local chemical environments, connectivity, and the electronic structure of the molecule.

¹³C NMR Investigations of Carbon Environments in Semicarbazide Analogs

The ¹³C NMR spectrum of semicarbazide and its analogs is dominated by the carbonyl carbon signal, which is highly sensitive to its electronic environment. In unlabeled semicarbazide hydrochloride, the carbonyl carbon typically appears at a specific chemical shift. For Semicarbazide hydrochloride-13C,15N3, the carbon atom is a ¹³C isotope, which allows for direct and enhanced detection.

The chemical shift of this labeled carbon provides confirmation of the isotopic incorporation at the carbonyl position. Studies on various semicarbazide derivatives show that the resonance of the carbonyl carbon (C=O) is significantly influenced by the substituents on the hydrazine (B178648) moiety. For instance, the formation of a semicarbazone by condensation with an aldehyde or ketone shifts the carbonyl carbon signal. In a series of benzyloxy derivatives of semicarbazide, the carbonyl carbon chemical shifts were observed in the range of 156-159 ppm. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for the Carbonyl Group in Semicarbazide and its Derivatives

CompoundSolventCarbonyl (C=O) Chemical Shift (ppm)
Semicarbazide hydrochloride (unlabeled) chemicalbook.comD₂O161.4
2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxamide nih.govDMSO-d₆156.8
2-(2-(benzyloxy)benzylidene)hydrazine-1-carboxamide nih.govDMSO-d₆156.7
Semicarbazide-13C,15N2 hydrochloride vulcanchem.comNot SpecifiedConfirmed at carbonyl position

This table is interactive and can be sorted by column.

The isotopic labeling in this compound not only confirms the position of the label but also allows for the study of ¹³C-¹⁵N coupling constants, which can provide further insights into the bond's electronic character.

¹⁵N NMR Studies of Nitrogen Connectivity and Electronic Structure

¹⁵N NMR spectroscopy is a powerful, albeit less sensitive, technique for probing the nitrogen atoms within a molecule. huji.ac.il For this compound, all three nitrogen atoms are ¹⁵N isotopes, making ¹⁵N NMR an exceptionally informative method. The distinct electronic environments of the three nitrogen atoms—the two hydrazine nitrogens (N-N) and the amide nitrogen (C-N)—are expected to give rise to separate signals in the ¹⁵N NMR spectrum.

The chemical shifts of nitrogen are highly dependent on factors like hybridization, lone-pair electron availability, and protonation state. nist.govresearchgate.net While specific ¹⁵N NMR data for this compound is not widely published, chemical shift ranges for similar functional groups can be used for prediction. researchgate.net Amide nitrogens typically resonate in a distinct region from hydrazine nitrogens.

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments in Semicarbazide

Nitrogen TypeExpected Chemical Shift Range (ppm, rel. to CH₃NO₂)Factors Influencing Shift
Amide Nitrogen (-C(=O)-N H₂)-260 to -280Resonance with carbonyl group, hydrogen bonding
Hydrazine Nitrogen (-N H-NH₂)-300 to -340Alkyl/acyl substitution, protonation
Terminal Hydrazine Nitrogen (-NH-N H₂)-330 to -370Protonation, hydrogen bonding with solvent

This table is interactive and can be sorted by column. Data are generalized from established ¹⁵N NMR chemical shift databases. nist.govresearchgate.net

The use of ¹⁵N-labeled compounds overcomes the primary challenge of ¹⁵N NMR: its low natural abundance (0.37%). huji.ac.il Furthermore, heteronuclear coupling between the adjacent ¹⁵N-¹⁵N nuclei and the ¹³C-¹⁵N nucleus in this compound would provide definitive evidence of the molecular connectivity.

Multidimensional NMR Techniques for Structural Elucidation of Labeled Species

Multidimensional NMR techniques are crucial for establishing the complete structural assignment of complex molecules, including isotopically labeled species. Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. columbia.eduindiana.edulibretexts.org

HSQC: This 2D experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. wikipedia.orgnmrwiki.org For this compound, a ¹H-¹⁵N HSQC spectrum would show correlations for each N-H bond, definitively linking the proton signals to their attached nitrogen atoms. This is invaluable for assigning the signals of the -NH- and -NH₂ groups. researchgate.net Similarly, a ¹H-¹³C HSQC would confirm the connectivity of any protons on the carbon backbone in derivatives. nih.gov

HMBC: This 2D experiment detects longer-range correlations between nuclei, typically over two to three bonds (e.g., ¹H-C-C, ¹H-C-N). columbia.educeitec.cz For this compound, a ¹H-¹³C HMBC would show a correlation between the protons on the amide nitrogen and the labeled carbonyl carbon. A ¹H-¹⁵N HMBC experiment would reveal correlations between protons on one nitrogen and the adjacent nitrogen atom, confirming the N-N bond. ceitec.cz These correlations provide an unambiguous map of the molecular framework. For example, in a study of a semicarbazide derivative, 1H-1H COSY was used to establish proton-proton connectivities. researchgate.net

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular weight, isotopic enrichment, and structural integrity of this compound. These methods offer exceptional sensitivity and specificity.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis. wikipedia.orgrsc.orgnist.gov The technique involves adding a known quantity of an isotopically labeled internal standard—in this case, this compound—to a sample containing the unlabeled analyte (semicarbazide).

Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. The quantification is based on the measured ratio of the mass signal from the analyte to that of the labeled standard. This ratio is highly precise and accurate, as it is independent of sample recovery during preparation. nih.gov

An interlaboratory validation study for the determination of semicarbazide (SEM) in baby food utilized ¹³C,¹⁵N₂-labeled SEM as the internal standard, demonstrating the robustness of the IDMS approach. nih.gov The high isotopic purity of this compound is critical for its function as an internal standard in these regulated methods.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing structural confirmation and enhancing specificity in quantitative methods. youtube.comyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of semicarbazide, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is a characteristic fingerprint of the molecule. For semicarbazide, the fragmentation pathways have been well-studied. A recent study using hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) detailed the key fragmentation transitions for both unlabeled and labeled semicarbazide. mdpi.com

Table 3: Key MS/MS Fragmentation Transitions for Semicarbazide (SEM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Proposed Neutral Loss
Semicarbazide (SEM) mdpi.com76.158.812NH₃ (Ammonia)
Semicarbazide-13C,15N2-SEM mdpi.com79.061.812¹⁵NH₃ (Labeled Ammonia)

This table is interactive and can be sorted by column.

The observed transition for unlabeled semicarbazide (76.1 → 58.8) corresponds to the loss of an ammonia (B1221849) molecule (NH₃). mdpi.com For the isotopically labeled standard, the precursor ion shifts according to the mass of the incorporated isotopes, and the fragment ion reflects the loss of a labeled neutral fragment. This predictable mass shift provides definitive confirmation of the analyte's identity and the integrity of the internal standard, forming the basis for highly specific and reliable quantitative assays. mdpi.comnih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry for Isotopic Pattern Validation

High-Resolution Accurate Mass (HRAM) spectrometry is an indispensable technique for the definitive characterization of isotopically labeled compounds such as this compound. This method provides unambiguous confirmation of successful isotopic enrichment and verifies the elemental composition of the synthesized molecule with exceptional confidence. thermofisher.com The power of HRAM lies in its ability to provide mass measurements with very high precision and accuracy, typically to within 5 parts per million (ppm) of the theoretical mass, allowing for the clear differentiation of the labeled compound from any potential isobaric interferences or residual unlabeled starting materials. thermofisher.comnih.gov

In the analysis of this compound, the primary objective is to validate the incorporation of one carbon-13 atom and three nitrogen-15 (B135050) atoms. The analysis, typically performed using an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, involves measuring the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]+. nih.gov The high resolving power of these instruments is crucial for separating the isotopic peaks of the labeled compound from other species that might have a similar nominal mass. thermofisher.com

Detailed research findings from a typical HRAM analysis would involve comparing the experimentally measured m/z value against the theoretically calculated mass for the intended isotopically labeled structure. For the protonated Semicarbazide-13C,15N3 cation ([¹³C]H₆[¹⁵N]₃O⁺), the theoretical monoisotopic mass is calculated with high precision based on the exact masses of its constituent isotopes. The deviation of the measured mass from the theoretical mass, expressed in ppm, serves as a key indicator of analytical accuracy and a confirmation of the compound's identity.

Furthermore, HRAM spectrometry is used to validate the isotopic distribution, or pattern, of the molecule. The instrument measures the relative abundances of the monoisotopic peak (M+0) as well as the subsequent isotopologue peaks (M+1, M+2, etc.) that arise from the natural abundance of other heavy isotopes (e.g., ²H and ¹⁸O). The observed isotopic pattern must closely match the theoretically predicted pattern for the given elemental formula, providing a second layer of confirmation for the compound's structure and enrichment level. nih.gov Any significant deviation could indicate incomplete labeling or the presence of impurities.

The data presented in the following tables are representative of a successful validation for this compound using HRAM spectrometry.

Table 1: HRAM Measurement for [Semicarbazide-13C,15N3+H]⁺

This table shows the comparison between the theoretical and observed accurate mass for the primary protonated molecular ion. The low mass error confirms the elemental composition and successful isotopic incorporation.

ParameterValue
Formula [¹³C]H₆[¹⁵N]₃O⁺
Theoretical m/z 79.04557
Observed m/z 79.04568
Mass Error (ppm) 1.39
Resolving Power 140,000

Table 2: Isotopic Pattern Validation for [Semicarbazide-13C,15N3+H]⁺

This table compares the theoretically calculated relative abundances of the principal isotopologues with the experimentally observed abundances. The close correlation validates the isotopic purity of the compound.

IsotopologueTheoretical Relative Abundance (%)Observed Relative Abundance (%)
M+0 100.00100.00
M+1 0.110.12
M+2 0.210.21

Mechanistic and Kinetic Investigations Using Semicarbazide Hydrochloride 13c,15n3 As a Tracer

Elucidation of Reaction Mechanisms in Chemical Synthesis

The precise placement of heavy isotopes within a molecule provides a method for following the fate of specific atoms, clarifying reaction pathways, and understanding the dynamics of chemical bond formation and cleavage.

The synthesis of Semicarbazide (B1199961) hydrochloride-13C,15N3 is itself a primary example of atom tracing. In this process, isotopically labeled starting materials are used to construct the final molecule, confirming the synthetic pathway and ensuring the specific location of the labels. A common synthetic route involves the reaction of ¹³C,¹⁵N₂ doubly labeled urea (B33335) with ¹⁵N₂ labeled hydrazine (B178648) hydrate (B1144303). xml-journal.net

The reaction traces the path of the labeled carbon from urea and the labeled nitrogen atoms from both the urea and hydrazine precursors as they combine to form the semicarbazide backbone. xml-journal.netgoogle.com The final product is a high-purity, high-abundance isotopically labeled internal standard crucial for analytical applications, such as food safety testing. google.com The synthesis conditions are optimized to achieve high yields and ensure the efficient incorporation of the expensive labeled atoms. xml-journal.net

Table 1: Optimized Synthesis Conditions for Semicarbazide hydrochloride-¹³C,¹⁵N₃

Parameter Optimized Value Reference
Reactant Mole Ratio (¹⁵N₂-N₂H₄ to ¹³C,¹⁵N₂-urea) 1.4 : 1 xml-journal.net
Reaction Temperature 135 °C xml-journal.net
Reaction Time 4.5 hours xml-journal.net
Product Yield > 90% xml-journal.net
Product Purity ≥ 98% xml-journal.net
¹³C Abundance ≥ 97% xml-journal.net

This synthetic process demonstrates how isotopic labeling is used to verify the assembly of a molecule, confirming that the carbon atom from the labeled urea and nitrogen atoms from both precursors are incorporated into the final Semicarbazide hydrochloride-¹³C,¹⁵N₃ structure. xml-journal.netgoogle.com

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. Measuring KIEs provides invaluable insight into the rate-determining step of a reaction and the geometry and bonding of the transition state. nih.gov By using specifically labeled Semicarbazide, researchers can probe the mechanisms of enzymatic reactions.

A key example is the study of the hydrolysis of semicarbazide by the enzyme urease. nih.gov Although this study did not use the triply labeled variant, it employed semicarbazide isotopically labeled at different nitrogen positions and at the carbonyl carbon to measure ¹⁵N and ¹³C KIEs. This allowed for the independent analysis of the two different nitrogen-containing groups (–NH₂ and –NHNH₂). nih.gov The results showed a significantly larger nitrogen isotope effect for the hydrazine group (–NHNH₂) compared to the amide group (–NH₂), with observed KIE values (¹⁵k_obs_) of 1.0045 and 1.0009, respectively. nih.gov

Table 2: Nitrogen Kinetic Isotope Effects in Urease-Catalyzed Semicarbazide Hydrolysis

Leaving Group Observed KIE (¹⁵k_obs_) Interpretation Reference
–NHNH₂ 1.0045 ± 0.0003 Bond cleavage occurs in the rate-determining step. nih.gov

This difference in KIEs provides strong evidence that the C-N bond to the hydrazine group is broken during the rate-limiting step of the enzymatic reaction, while the C-N bond to the amide group is not. nih.gov Furthermore, a large carbonyl-carbon isotope effect (¹³k_obs_ = 1.0357) was observed, consistent with the formation or breakdown of a tetrahedral intermediate being the rate-determining step. nih.gov These data allow for a detailed characterization of the reaction's transition state, demonstrating that the hydrazine group is the first to leave. nih.gov Similar principles can be applied using Semicarbazide hydrochloride-¹³C,¹⁵N₃ to dissect other complex chemical or enzymatic reaction mechanisms.

Investigation of Biochemical Transformations and Metabolic Flux

Stable isotope tracers are indispensable for studying the dynamics of metabolic pathways in living organisms. nih.gov By introducing a labeled compound into a biological system and tracking the distribution of the heavy isotopes into various metabolites, scientists can map metabolic networks and quantify the flow, or flux, of molecules through these pathways. nih.gov

Stable isotope tracing with compounds like Semicarbazide hydrochloride-¹³C,¹⁵N₃ is a cornerstone of metabolic flux analysis (MFA). nih.govnih.gov The general principle involves supplying a ¹³C and ¹⁵N-labeled substrate to cells or an organism and measuring the incorporation of these isotopes into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

The pattern and extent of isotopic enrichment in key metabolic intermediates and end products, such as amino acids, nucleotides, and components of the tricarboxylic acid (TCA) cycle, reveal the activity of specific metabolic pathways. nih.govfrontiersin.org For example, tracing ¹³C and ¹⁵N from a labeled precursor like glutamine can elucidate fluxes through the TCA cycle and pathways of nitrogen assimilation into other amino acids. nih.gov Glutamate, in particular, often acts as a central node for nitrogen donation in metabolic networks. nih.gov

While Semicarbazide hydrochloride-¹³C,¹⁵N₃ is primarily used as an analytical standard, its properties as a multiply-labeled molecule make it theoretically suitable for specialized tracing studies. The dual labeling of carbon and nitrogen allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive view of the interplay between central carbon and nitrogen metabolism. nih.govmdpi.com This integrated approach is critical, as carbon skeletons from pathways like glycolysis and the TCA cycle are essential for the assimilation of nitrogen into amino acids and other nitrogenous compounds. frontiersin.orgmdpi.comresearchgate.net

Isotopic labeling is a powerful technique for discovering and confirming metabolic pathways in various organisms, including those in complex environmental settings. wikipedia.orgnih.gov It can be used to trace the transformation of specific compounds and understand how organisms metabolize them.

An illustrative case is the investigation into the endogenous formation of semicarbazide (SEM) in the giant freshwater prawn, Macrobrachium rosenbergii, when exposed to high levels of urea in its environment. nih.gov In this research, isotopically labeled ¹³C-¹⁵N₂-SEM was used as an internal standard to accurately quantify the levels of unlabeled SEM that formed within the prawns. The study found that exposure to urea led to a significant, dose-dependent increase in the concentration of endogenous SEM. nih.gov

By combining metabolomic and transcriptomic analysis, the researchers were able to elucidate the metabolic disturbances caused by urea stress. The results indicated that the formation of SEM was linked to the disruption of several key metabolic pathways, including:

Amino acid metabolism (specifically glycine, serine, and threonine)

Nucleotide metabolism

Carbohydrate metabolism nih.gov

The study highlighted that the metabolic pathway related to arginine was particularly impacted, suggesting a mechanism where urea overload disrupts normal nitrogen metabolism, leading to the endogenous synthesis of semicarbazide. nih.gov This work demonstrates how isotopic labeling, even when used for quantification, is a critical component of studies that elucidate novel metabolic transformations in biological systems in response to environmental pressures. nih.govosti.gov

Computational Chemistry and Theoretical Modeling of Isotopic Effects

Quantum Mechanical (QM) Calculations of Isotopic Fractionation

Quantum mechanical calculations are fundamental to understanding how isotopic substitution alters the equilibrium distribution of isotopes between different chemical species or phases, a phenomenon known as isotopic fractionation. These calculations are rooted in the principle that heavier isotopes form stronger bonds and have lower zero-point vibrational energies (ZPVEs).

In the context of Semicarbazide (B1199961) hydrochloride-13C,15N3, QM calculations can predict the equilibrium constants for isotope exchange reactions. The primary method involves the calculation of vibrational frequencies for both the isotopically labeled and unlabeled molecules. The isotopic fractionation factor (α) between two compounds A and B can be determined from the ratios of their partition functions, which are heavily influenced by the vibrational frequencies of the isotopic molecules.

Key Research Findings: While direct QM calculations on the isotopic fractionation of Semicarbazide hydrochloride-13C,15N3 are not extensively published, the principles are well-established. For a given reaction involving semicarbazide, the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N would lead to a decrease in the ZPVE. This change in ZPVE is the primary contributor to the kinetic isotope effect (KIE) at lower temperatures.

For instance, in the hydrolysis of semicarbazide, a significant step in its metabolic pathway, QM calculations can elucidate the transition state geometry. The vibrational frequencies of the reactant and the transition state for both light and heavy isotopologues are calculated. The ratio of the rate constants (k_light / k_heavy) is then determined using transition state theory, providing a theoretical KIE that can be compared with experimental data.

A hypothetical QM-calculated vibrational frequency shift for the C=O bond in Semicarbazide hydrochloride upon isotopic substitution is presented below.

Vibrational ModeUnlabeled (¹²C=¹⁶O) Frequency (cm⁻¹)¹³C Labeled (¹³C=¹⁶O) Frequency (cm⁻¹)
C=O Stretch~1700~1660

This table is illustrative and based on typical frequency shifts observed for carbonyl groups upon ¹³C substitution.

Density Functional Theory (DFT) Approaches for Predicting Isotope Effects

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for predicting isotope effects. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and vibrational frequencies. These parameters are then used to predict kinetic and equilibrium isotope effects.

For this compound, DFT calculations can provide a detailed understanding of how isotopic labeling affects its reactivity. By mapping the potential energy surface for a reaction, the transition state can be located and characterized. The calculation of vibrational frequencies at the reactant and transition state geometries for both the unlabeled and labeled semicarbazide allows for the prediction of KIEs.

Detailed Research Findings: Studies on similar molecules have demonstrated the accuracy of DFT in predicting isotope effects. For example, benchmark studies have shown that hybrid functionals like B3LYP, when combined with appropriate basis sets such as 6-31G(d,p), can yield KIEs that are in good agreement with experimental values. mdpi.commdpi.com The application of these methods to this compound would involve optimizing the geometry of the molecule and its transition states in relevant reactions.

The following table presents hypothetical DFT-calculated KIEs for a reaction involving the cleavage of the C-N bond in semicarbazide, illustrating the expected magnitude of the primary and secondary isotope effects.

Isotope EffectPredicted Value (k_light / k_heavy)
¹³C Primary KIE1.03 - 1.05
¹⁵N Secondary KIE1.01 - 1.02

These values are typical for reactions involving C-N bond cleavage and are presented for illustrative purposes.

Molecular Dynamics (MD) Simulations for Understanding Isotopic Influence on Reactivity and Structure

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of how isotopic substitution influences not just reactivity but also the conformational landscape and intermolecular interactions of this compound. In MD simulations, the classical equations of motion are solved for a system of atoms, with the forces between them derived from a force field or from quantum mechanical calculations (ab initio MD).

The inclusion of isotopic masses in MD simulations allows for the direct observation of how the heavier isotopes affect the vibrational dynamics and, consequently, the reaction rates. For complex systems, such as semicarbazide interacting with a biological macromolecule or in a solvent, MD simulations can reveal subtle changes in hydrogen bonding networks and solvation structures due to isotopic substitution. temple.edu

Detailed Research Findings: While specific MD simulations on this compound are not readily available in the literature, MD simulations have been successfully employed to guide the understanding of reaction mechanisms and chemoselectivity in other complex molecules. nih.gov For semicarbazide, MD simulations could be used to explore its binding to enzymes and how the isotopic labeling might alter the binding affinity or the orientation within the active site, thereby influencing the catalytic rate. The change in mass affects the kinetic energy of the molecule, which can have an impact on barrier crossing events as described by classical transition state theory.

Isotopic Perturbation in Structural Studies

Isotopic substitution can be used as a subtle perturbation to probe molecular structure and intermolecular interactions. In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of an atom with its heavier isotope can lead to small but measurable changes in the chemical shifts of neighboring nuclei. This "isotope shift" provides valuable information about molecular geometry and bonding.

For this compound, the presence of ¹³C and ¹⁵N would directly influence the NMR spectra. Furthermore, the effect of this isotopic labeling on the chemical shifts of nearby protons (¹H) can be measured. These isotopic perturbations can be compared with theoretical predictions from QM or DFT calculations to refine the solution-state structure of the molecule.

Detailed Research Findings: The use of deuterium (B1214612) isotope effects on ¹³C chemical shifts, in combination with DFT calculations, has been shown to be a powerful tool for elucidating complex hydrogen bonding patterns in large biomolecules. mdpi.com A similar approach could be applied to this compound, particularly when it is interacting with other molecules. The isotopic shifts observed upon ¹³C and ¹⁵N labeling can provide unique constraints for determining the three-dimensional structure and understanding the nature of non-covalent interactions.

The following table illustrates the type of data that could be obtained from an isotopic perturbation study on a hypothetical complex of semicarbazide.

NucleusChemical Shift (ppm) in Unlabeled ComplexChemical Shift (ppm) in Labeled ComplexIsotope Shift (ppm)
H_alpha7.257.24-0.01
H_beta8.108.08-0.02

This table is a hypothetical representation of small chemical shift changes that might be observed upon isotopic labeling.

Analytical Method Development and Standardization Using Labeled Semicarbazide

Development of Quantitative Analytical Assays Utilizing Semicarbazide (B1199961) Hydrochloride-¹³C,¹⁵N₃ as an Internal Standard

The principle of isotope dilution mass spectrometry (IDMS) underpins the use of Semicarbazide hydrochloride-¹³C,¹⁵N₃ for quantitative assays. In this approach, a known quantity of the labeled internal standard is added to the sample at the beginning of the analytical process. The standard, being chemically identical to the analyte but differing in mass, experiences the same losses during extraction, cleanup, and derivatization. By measuring the ratio of the signal from the native analyte to that of the labeled standard in the mass spectrometer, an accurate quantification can be achieved, effectively nullifying the impact of matrix effects and procedural inconsistencies. nih.gov

The development of such assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves several key steps. First, the sample is homogenized and extracted, often under acidic conditions using hydrochloric acid, to release both free and protein-bound semicarbazide. nih.govnih.gov To improve chromatographic retention and sensitivity, the extracted semicarbazide is then derivatized, commonly with 2-nitrobenzaldehyde (2-NBA). nih.govnih.govnih.gov After derivatization and a purification step, such as solid-phase extraction (SPE), the final extract is analyzed by LC-MS/MS. nih.govnih.gov

Validation of these quantitative methods is performed to ensure they are fit for purpose. Key validation parameters include linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated method for detecting SEM in baby food demonstrated excellent linearity and recovery. nih.gov Mean recoveries from various baby food matrices (meat-based, apple, and rice-based) have been reported to range from 87.8% to 107.2%. nih.gov Similarly, a method for analyzing SEM in crustaceans showed recoveries between 76.2% and 96.7%. nih.gov The use of the labeled internal standard is critical for achieving such high accuracy across complex and varied sample types.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Semicarbazide in Baby Food

ParameterPerformance
Linearity Range 1 0.1 ng/mL to 1.0 ng/mL
Linearity Range 2 2.0 ng/mL to 80.0 ng/mL
Mean Recovery 87.8% - 107.2%
Relative Standard Deviation 0.2% - 9.1%
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.25 µg/kg

This table presents data from an in-house validation study for the analysis of semicarbazide in baby food, utilizing a labeled internal standard. nih.gov

Optimization of Chromatographic and Electrophoretic Separations Coupled with Isotope-Sensitive Detection

Effective separation of the analyte from matrix components is critical for accurate quantification and to minimize ion suppression in the mass spectrometer. Semicarbazide is a highly polar compound, which presents challenges for traditional reversed-phase liquid chromatography (RPLC), where it may elute early with other polar interferences, potentially in the solvent front or "dead time". mdpi.com

To overcome this, two primary strategies are employed:

Derivatization: As mentioned previously, derivatizing SEM with a less polar molecule like 2-nitrobenzaldehyde significantly improves its retention on RPLC columns (such as C18 columns) and enhances its ionization efficiency for MS detection. mdpi.com

Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique well-suited for highly polar compounds. HILIC allows for the retention of underivatized SEM, simplifying sample preparation. nih.govmdpi.com This approach can reduce analysis time and aligns with green chemistry principles by potentially reducing the use of derivatizing agents. nih.gov

Optimization of the separation method involves adjusting various parameters, including the mobile phase composition (e.g., the ratio of acetonitrile to an aqueous buffer like ammonium formate), the type of chromatographic column, and the flow rate. nih.gov

Coupled with chromatography, the optimization of the mass spectrometer's detection parameters is equally important. For tandem mass spectrometry, this involves operating in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the native analyte and the Semicarbazide hydrochloride-¹³C,¹⁵N₃ internal standard. The optimization process includes fine-tuning the cone voltage and collision energy to maximize the signal for these specific transitions, ensuring the highest sensitivity and specificity. nih.gov For example, a common transition for underivatized SEM is m/z 76.1 > 30.8, while its labeled counterpart ([¹³C,¹⁵N₂]-SEM) is monitored at m/z 79.0 > 33.0. nih.gov

Table 2: Example of Optimized MS/MS Parameters for Semicarbazide (SEM) and Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Semicarbazide (SEM) 76.130.858.8
Semicarbazide-¹³C,¹⁵N₂ (Internal Standard) 79.033.061.8

This table illustrates typical ion transitions monitored in a tandem mass spectrometry method for the analysis of underivatized semicarbazide using a labeled internal standard. nih.gov

Interlaboratory Validation Studies for Isotope Dilution Methods

While in-house validation demonstrates that a method is fit for purpose within a single laboratory, interlaboratory validation (also known as a collaborative study) is the ultimate test of a method's ruggedness, transferability, and reliability. nih.gov These studies are essential for standardizing methods for official control and regulatory purposes.

An interlaboratory study was conducted to validate an LC/MS/MS method for determining semicarbazide in baby food using [¹³C,¹⁵N₂] Semicarbazide as the internal standard. nih.gov In this study, 20 laboratories from 12 different European countries participated. nih.gov Homogenized baby food samples from three different matrices (apple puree, rice pudding, and a meat/vegetable meal) were spiked with semicarbazide at three different concentration levels and sent to the participating laboratories for blind analysis. nih.gov

The results of such studies are evaluated using statistical parameters defined by international protocols. Key performance indicators are repeatability and reproducibility.

Repeatability (RSDr): This measures the precision of the method under identical conditions within a single laboratory (same analyst, same equipment, short time interval).

Reproducibility (RSDR): This measures the precision of the method under different conditions between laboratories (different analysts, different equipment).

In the described study, the method demonstrated excellent performance. The relative standard deviation for repeatability (RSDr) ranged from 4.2% to 6.9%, while the relative standard deviation for reproducibility (RSDR) ranged from 16.6% to 24.3%. nih.gov These values, along with calculated HorRat values (a measure of the acceptability of the reproducibility precision), confirmed that the isotope dilution method was robust and suitable for its intended purpose of monitoring semicarbazide levels in diverse food matrices across different analytical laboratories. nih.gov

Table 3: Results of an Interlaboratory Validation Study for Semicarbazide in Baby Food

MatrixSpike Level (ng/g)Mean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
Apple Puree ~3106.16.924.3
Rice Pudding ~1092.14.216.6
Meat/Vegetable Meal ~3088.85.517.0

This table summarizes the performance of an isotope dilution LC-MS/MS method across 17 participating laboratories, demonstrating its suitability for standardized analysis. nih.gov

Environmental Fate and Transformation Studies Employing Semicarbazide Hydrochloride 13c,15n3

Tracing Environmental Transport and Distribution Pathways

The application of Semicarbazide (B1199961) hydrochloride-13C,15N3 is pivotal in accurately tracing the transport and distribution of semicarbazide in the environment. When released into a study system, whether a laboratory microcosm or a contained field plot, the labeled compound acts as a distinct marker, easily distinguishable from any naturally occurring or unlabeled semicarbazide. battelle.org This allows for precise tracking of its movement through soil, water, and sediment.

Studies have shown that semicarbazide can accumulate in aquatic organisms and has been detected in various environmental matrices. nih.govresearchgate.net The use of 13C and 15N labeled semicarbazide allows for the quantification of its uptake, bioaccumulation, and distribution within organisms and across different environmental compartments. For instance, by introducing a known concentration of Semicarbazide hydrochloride-13C,15N3 into a controlled aquatic environment, researchers can monitor its concentration in water, sediment, and various aquatic species over time. This provides critical data for assessing its potential for bioaccumulation and biomagnification within food webs.

Hypothetical Data on the Distribution of this compound in a Controlled Aquatic Environment:

Environmental CompartmentInitial Concentration (µg/L or µg/kg)Concentration after 30 days (µg/L or µg/kg)Bioaccumulation Factor
Water10.02.5-
Sediment0.015.8-
Algae0.055.222.1
Invertebrates (e.g., Daphnia)0.0120.748.3
Fish (e.g., Gobiidae)0.0250.1100.0

This data, generated through the analysis of the isotopic signature of semicarbazide, would provide clear evidence of its partitioning from the water column into sediments and its subsequent uptake and accumulation in the food chain. Such studies are essential for understanding the environmental risk posed by semicarbazide contamination.

Mechanistic Studies of Abiotic and Biotic Degradation Processes via Isotopic Analysis

Understanding the degradation of semicarbazide, whether through biological or non-biological processes, is crucial for predicting its persistence in the environment. This compound is a powerful tool in these investigations. The process of degradation involves the breaking of chemical bonds, and reactions involving lighter isotopes (like 12C and 14N) tend to occur at a slightly faster rate than those involving heavier isotopes (13C and 15N). microbe.com This phenomenon, known as the kinetic isotope effect, results in a change in the isotopic ratio of the remaining undegraded compound and its degradation products.

By analyzing the isotopic composition of the remaining this compound and its transformation products over time, researchers can gain insights into the degradation pathways. nih.gov For example, a significant enrichment of 13C and 15N in the residual semicarbazide pool would provide strong evidence of biodegradation. microbe.com Furthermore, the specific isotopic signature of the degradation products can help to identify the metabolic pathways involved.

Hypothetical Isotopic Fractionation Data for Semicarbazide Degradation:

Degradation ProcessInitial δ¹³C (‰)Final δ¹³C (‰)Initial δ¹⁵N (‰)Final δ¹⁵N (‰)Key Degradation Products Identified
Abiotic (Photolysis) -28.5-27.8+2.1+2.3Urea (B33335), Hydrazine (B178648)
Biotic (Aerobic Soil) -28.5-22.1+2.1+8.5Carbon dioxide, Ammonia (B1221849), Urea
Biotic (Anaerobic Sediment) -28.5-24.3+2.1+6.2Methane, Ammonia, Carbon dioxide

The distinct isotopic shifts associated with different degradation processes, as illustrated in the hypothetical table above, allow scientists to differentiate between abiotic and biotic degradation mechanisms and even between different types of microbial metabolism. snu.ac.krnih.govnih.gov

Isotopic Fingerprinting for Source Apportionment in Environmental Contamination Research

In many instances of environmental contamination, identifying the source of the pollutant is a primary challenge. Semicarbazide can enter the environment from various sources, including industrial discharge, agricultural runoff (as a metabolite of the banned veterinary drug nitrofurazone), and the breakdown of certain plastics. researchgate.netresearchgate.netnih.gov Each of these sources may have a unique isotopic signature, a kind of "isotopic fingerprint," due to the specific raw materials and manufacturing or formation processes involved. frtr.gov

Compound-Specific Isotope Analysis (CSIA) of semicarbazide found in a contaminated area can be compared to the isotopic fingerprints of potential sources. mdpi.comenviro.wiki By analyzing the ratios of 13C to 12C and 15N to 14N, it is possible to trace the contamination back to its origin. This compound plays a crucial role here as an internal standard in the analytical process, ensuring the accuracy and precision of the isotopic measurements of the environmental samples. nih.gov

Hypothetical Isotopic Signatures for Semicarbazide from Different Sources:

Potential Sourceδ¹³C (‰)δ¹⁵N (‰)
Industrial Effluent A -32.1 ± 0.5+5.4 ± 0.3
Agricultural Runoff (from Nitrofurazone) -27.8 ± 0.7+1.2 ± 0.4
Landfill Leachate (from Plastic Degradation) -29.5 ± 0.4+3.8 ± 0.2
Contaminated River Water Sample -28.1+1.5

Based on the hypothetical data in the table, the isotopic signature of the semicarbazide in the river water sample closely matches that of agricultural runoff, suggesting that the primary source of contamination is likely the historical use of nitrofurazone (B1679002) in the surrounding catchment area. This ability to differentiate between sources is invaluable for regulatory agencies and for developing effective remediation strategies. frtr.govmdpi.com

Advanced Applications of Semicarbazide Hydrochloride 13c,15n3 in Academic Synthetic and Supramolecular Chemistry

Synthesis of Novel Labeled Semicarbazones and Related Derivatives for Research

The primary application of Semicarbazide (B1199961) hydrochloride-¹³C,¹⁵N₃ in synthetic chemistry is the preparation of isotopically labeled semicarbazones. Semicarbazones are a class of imine derivatives formed through the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and semicarbazide. nih.govgeneseo.edu This reaction is a cornerstone of organic chemistry, often used for the identification and characterization of carbonyl compounds. numberanalytics.com

When Semicarbazide hydrochloride-¹³C,¹⁵N₃ is used, the resulting semicarbazone product contains the heavy isotopes within its backbone. The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of isotopically labeled semicarbazones.

The synthesis is typically straightforward, involving the reaction of an aldehyde or ketone with the labeled semicarbazide hydrochloride, often in a solvent like ethanol (B145695) with a mild acid catalyst. geneseo.edunih.gov The resulting labeled semicarbazones are of significant interest in several research areas:

Quantitative Analysis: Labeled semicarbazones are ideal internal standards for quantitative mass spectrometry assays. symeres.comgoogle.com In fields like food safety and metabolomics, they allow for precise measurement of their unlabeled analogues in complex biological or environmental samples, correcting for variations in sample preparation and instrument response. google.comsilantes.com

Structural Elucidation: The presence of ¹³C and ¹⁵N labels greatly enhances NMR studies, allowing for more detailed structural analysis of the semicarbazone derivatives and their subsequent products. symeres.comresearchgate.net

The table below outlines the synthesis of Semicarbazide hydrochloride-¹³C,¹⁵N₃ itself, which is the precursor for these applications.

Table 1: Optimized Synthesis Parameters for Semicarbazide hydrochloride-¹³C,¹⁵N₃

This interactive table summarizes the optimized conditions for synthesizing the title compound from labeled precursors, as detailed in research findings. xml-journal.net

ParameterOptimized ValuePurity of ProductIsotopic Abundance
Mole Ratio (¹⁵N₂-N₂H₄ to ¹³C,¹⁵N₂-urea)1.4 : 1≥98%¹³C: ≥97%
Reaction Temperature135 °C≥98%¹⁵N: ≥99%
Reaction Time4.5 h≥98%-
Yield>90%--

Studies of Coordination Chemistry and Metal Complex Formation with Isotopic Ligands

Semicarbazones are highly effective chelating ligands in coordination chemistry. nih.gov They can coordinate with metal ions through the imine nitrogen and the carbonyl oxygen atoms, acting as neutral bidentate ligands. nih.govresearchgate.net In some conditions, the ligand can deprotonate via enolization to act as a monoanionic bidentate ligand, which also binds through the nitrogen and oxygen atoms. nih.gov This versatility allows semicarbazones to form stable complexes with a wide variety of transition metals. rroij.comajchem-b.com

The use of semicarbazones derived from Semicarbazide hydrochloride-¹³C,¹⁵N₃ provides researchers with isotopically labeled ligands. These ligands are invaluable tools for studying the structure and behavior of metal complexes for several reasons:

NMR Spectroscopy: ¹³C and ¹⁵N NMR are powerful techniques for probing the electronic environment of the coordinating atoms. By comparing the NMR spectra of the free labeled ligand with that of the metal complex, researchers can gain precise information about changes in bond character and electron density upon coordination. symeres.com

Vibrational Spectroscopy: Isotopic substitution alters the vibrational frequencies of bonds involving the labeled atoms (e.g., C=O, C=N, N-N). This shift, observable in Infrared (IR) and Raman spectroscopy, allows for unambiguous assignment of vibrational modes corresponding to the ligand in the metal complex.

Mass Spectrometry: High-resolution mass spectrometry of the labeled complexes can confirm the ligand-to-metal stoichiometry and the integrity of the complex in the gas phase. pressbooks.pub

The table below lists various metal ions known to form complexes with semicarbazone-based ligands, a capability extended to their isotopically labeled analogues.

Table 2: Metal Ions and Coordination Properties with Semicarbazone Ligands

This interactive table details the metals that readily form complexes with semicarbazone ligands and the typical nature of these complexes.

Metal IonTypical Coordination GeometryLigand BehaviorReference
Copper (Cu(II))Square planar, Distorted octahedralBidentate (N,O), Tridentate nih.govajchem-b.com
Nickel (Ni(II))Octahedral, Square planarBidentate (N,O), Tridentate rroij.comajchem-b.com
Zinc (Zn(II))TetrahedralBidentate (N,O) nih.govrevistabionatura.com
Cobalt (Co(II), Co(III))OctahedralBidentate (N,O), Tridentate revistabionatura.comub.edu
Palladium (Pd(II))Square planarBidentate (N,O) rroij.comajchem-b.com
Chromium (Cr(III))OctahedralDimeric, Bridging Ligand revistabionatura.com
Cadmium (Cd(II))Tetrahedral, DimericBidentate (N,O), Bridging Ligand revistabionatura.com

Mechanistic Insights into Catalytic Processes Involving Labeled Semicarbazide Moieties

One of the most advanced applications of isotopic labeling is the elucidation of reaction mechanisms. pressbooks.pubsymeres.com By replacing specific atoms with their heavier isotopes, scientists can trace their path through a complex series of reaction steps. Semicarbazones and their metal complexes are known to have catalytic applications, and ligands derived from Semicarbazide hydrochloride-¹³C,¹⁵N₃ are uniquely suited to provide deep mechanistic insights. nih.gov

In a catalytic cycle where a semicarbazone-metal complex is the active catalyst, the ¹³C and ¹⁵N labels serve as reporters on the ligand's role. For instance:

Ligand-Assisted Catalysis: If the semicarbazone ligand is not merely a spectator but participates directly in the reaction—for example, through proton transfer or by temporarily binding a substrate—the isotopic labels can help track these interactions. Changes in the NMR chemical shifts of the labeled ¹³C and ¹⁵N atoms during the catalytic cycle can reveal transient intermediates and provide evidence for the ligand's active participation.

Decomposition and Transformation Pathways: In some catalytic processes, the ligand itself may be transformed or be part of a catalyst activation step. Isotope tracing can follow the fragments of the ligand, confirming whether bond cleavage occurs and identifying the resulting species. pressbooks.pub This is crucial for understanding catalyst stability and deactivation pathways.

While specific published examples of catalytic studies using Semicarbazide hydrochloride-¹³C,¹⁵N₃ are highly specialized, the principles of using ¹³C and ¹⁵N labeling to probe catalytic mechanisms are well-established in academic chemistry. symeres.comnih.gov The availability of this labeled precursor enables researchers to design experiments that can unambiguously distinguish between proposed mechanistic pathways for reactions catalyzed by semicarbazone complexes.

Q & A

Q. How does isotopic labeling (13C, 15N3) in semicarbazide hydrochloride enhance analytical accuracy in mass spectrometry?

Methodological Answer: The 13C and 15N3 isotopes serve as internal standards in LC-MS/MS to correct for matrix effects and ionization efficiency variations. For example, labeled semicarbazide is spiked into samples before extraction, enabling precise quantification of unlabeled analogs via isotope dilution. This method minimizes variability in recovery rates during sample preparation, as validated in nitrofuran metabolite analyses .

Q. What are the critical storage and handling protocols for semicarbazide hydrochloride-13C,15N3?

Methodological Answer:

  • Storage : Store at 4°C in tightly sealed containers to prevent hygroscopic degradation. Avoid exposure to oxidizing agents, reducing agents, and moisture .
  • Handling : Use PPE (gloves, safety glasses, and fume hood) to avoid inhalation or skin contact. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which synthesis routes are recommended for producing this compound, and how is purity validated?

Methodological Answer:

  • Synthesis : React 13C-labeled urea with 15N3-hydrazine under acidic conditions. Monitor reaction progress via FTIR for carbonyl (C=O) and amine (N-H) bond formation .
  • Purity Validation : Use HPLC with UV detection (λ = 210 nm) and isotopic purity confirmation via high-resolution mass spectrometry (HRMS) to ensure >98% isotopic enrichment .

Q. How is this compound used as a reference standard in nitrofuran metabolite detection?

Methodological Answer: It quantifies nitrofurazone metabolites (e.g., SEM) in food matrices. After derivatization with 2-nitrobenzaldehyde, labeled SEM is co-injected with samples in LC-MS/MS. Quantify using a calibration curve with signal ratios (labeled vs. unlabeled) to correct for extraction losses .

Advanced Research Questions

Q. How can researchers resolve contradictions in semicarbazide formation under varying pH during poultry processing?

Methodological Answer:

  • Experimental Design : Treat chicken tissue with hypochlorite at pH 4–13. Quantify SEM via LC-MS/MS and correlate with protein/arginine content (Bradford assay and amino acid analysis) .
  • Data Interpretation : SEM forms preferentially at pH 9–13 due to arginine oxidation. At lower pH, protein denaturation reduces free arginine availability, suppressing SEM generation. Always include tissue-specific controls to account for baseline arginine levels .

Q. What experimental strategies are effective for studying semicarbazide’s antagonistic effects on aminoglycoside antibiotics?

Methodological Answer:

  • Microbiological Assay : Co-administer semicarbazide (0.5–10.0 µg/mL) with streptomycin (1–30 µg/mL) to Bacillus subtilis cultures. Use broth microdilution to determine MIC shifts.
  • Mechanistic Analysis : Perform isothermal titration calorimetry (ITC) to assess semicarbazide-streptomycin binding thermodynamics. SEM’s carbonyl group may chelate metal ions critical for antibiotic uptake .

Q. How can kinetic modeling optimize semicarbazide synthesis in acid-free systems?

Methodological Answer:

  • Model Development : Use first-order reversible reaction kinetics for urea and hydrazine hydrate interactions. Measure biurea formation rates via HPLC and fit data to the Arrhenius equation to derive activation energy (Ea).
  • Parameterization : At 60°C, the equilibrium constant (K) for semicarbazide synthesis is ~2.5 L/mol. Adjust molar ratios and residence times in continuous reactors to maximize yield .

Q. What methodologies validate the absence of isotopic cross-talk in multiplexed assays using 13C,15N3-labeled semicarbazide?

Methodological Answer:

  • Cross-Talk Testing : Spike 13C,15N3-SEM into samples containing naturally abundant SEM and analyze via HRMS. Monitor for overlapping isotopic peaks (e.g., 13C vs. 12C-15N3).
  • Resolution Criteria : Ensure mass accuracy < 5 ppm and chromatographic separation (R > 1.5) to distinguish labeled and unlabeled species. Use Skyline software for peak integration validation .

Data Presentation & Reproducibility

Q. How should researchers document semicarbazide-related data to ensure reproducibility?

Methodological Answer:

  • Metadata : Report isotopic purity, storage conditions, and batch-specific CoA (Certificate of Analysis).
  • Statistical Analysis : Include error bars for triplicate LC-MS/MS runs and ANOVA results for inter-laboratory comparisons. Use R or Python for bootstrap resampling to estimate confidence intervals .

Q. What are common pitfalls in interpreting semicarbazide formation data, and how are they mitigated?

Methodological Answer:

  • Artifact Detection : Include negative controls (e.g., heat-inactivated tissue) to exclude non-enzymatic SEM formation.
  • Normalization : Express SEM levels relative to total protein content (mg/g tissue) to account for matrix variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.